molecular formula C12H17NO3 B1289894 3-Amino-3-(3-isopropoxyphenyl)propanoic acid CAS No. 745775-31-9

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Cat. No. B1289894
CAS RN: 745775-31-9
M. Wt: 223.27 g/mol
InChI Key: UQYQZDUNSWFSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a synthetic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid consists of a propanoic acid backbone with an amino group and a 3-isopropoxyphenyl group attached . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid include a molecular weight of 223.27 . Other properties such as density, boiling point, melting point, and flash point are not provided in the available resources .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid is not explicitly mentioned in the available resources. As a synthetic compound, its mechanism of action would depend on the specific context in which it is used .

properties

IUPAC Name

3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYQZDUNSWFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629526
Record name 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

CAS RN

745775-31-9
Record name 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step AU (2). A solution of 3-isopropoxybenzaldehyde (77 g, 470 mmol), malonic acid (52 g, 496 mmol) and ammonium acetate (65 g, 844 mmol) in 1.0 L of ethanol was refluxed at 120° C. for 24 h. The solvent was evaporated in vacuo. The residue was purified using silica-gel column chromatography with (100% EtOAc, then 30% methanol/methylene chloride) to afford 65 g (62% yield) of 3-amino-3-(3-isopropoxyphenyl)propanoic acid as a white solid. LC-MS (M+H)+=224.14. 1H NMR (300 MHz, DMSO-d6) δ 1.2-1.3 (d, 6H) 2.4-2.5 (m, 2H) 4.2-4.4 (m, 1H) 4.5-4.7 (m, 1H) 6.8-6.9 (m, 1H) 6.9-7.0 (m, 2H) 7.2-7.3 (m, 1H).
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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